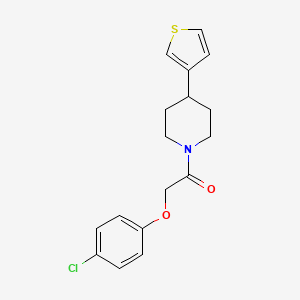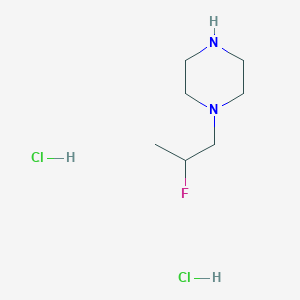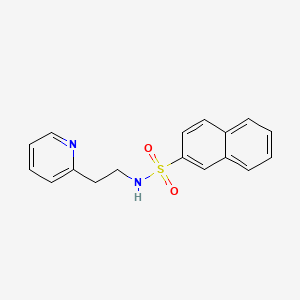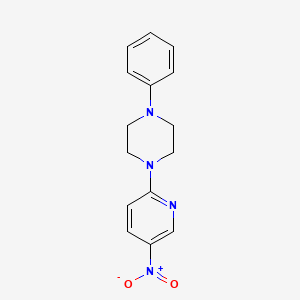
2-(4-Chlorophenoxy)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenoxy)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone, also known as CT-3, is a synthetic compound that belongs to the family of cannabinoids. It was first synthesized in the early 1990s by Dr. Roger Pertwee and his team at the University of Aberdeen. CT-3 is a non-psychoactive compound that has been found to have potential therapeutic applications in the treatment of various diseases.
科学的研究の応用
Synthesis and Structural Studies : A compound with a similar structure, [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, was synthesized and characterized using different spectroscopic techniques. X-ray diffraction studies confirmed its structure, exhibiting both inter and intramolecular hydrogen bonds and stabilized by various interactions. This study demonstrates the potential of such compounds in material science and chemical synthesis (Karthik et al., 2021).
Biological Activity : Another related study synthesized a series of compounds from 4-hydroxythiophenol, leading to biologically active compounds like 2,4'-bipyridine-5-carbonitriles. These compounds were evaluated for antibacterial and antifungal activities, indicating the potential use of similar compounds in medicinal chemistry (Karabasanagouda et al., 2009).
Photosensitizers in Polymer Degradation : A study on novel additives synthesized by substituting benzophenone groups, including compounds with piperidine groups, explored their use in controlling thermal and photo-oxidation of polyolefins. This research contributes to understanding how similar compounds can be used in enhancing polymer stability and degradation (Acosta et al., 1996).
Antibacterial Activity : Research on 1-(4-(piperidin-1-yl) phenyl) ethanone and its derivatives, synthesized under microwave irradiation, showed that these compounds have significant antibacterial activity. This highlights the potential of similar chlorophenoxy-piperidinyl ethanones in developing new antibacterial agents (Merugu et al., 2010).
特性
IUPAC Name |
2-(4-chlorophenoxy)-1-(4-thiophen-3-ylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c18-15-1-3-16(4-2-15)21-11-17(20)19-8-5-13(6-9-19)14-7-10-22-12-14/h1-4,7,10,12-13H,5-6,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWQPGHNUFUSHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,4-dimethylphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2558742.png)


![4-(4-fluorobenzyl)-3-[(3-methoxybenzyl)sulfanyl]-5-(trifluoromethyl)-4H-1,2,4-triazole](/img/structure/B2558748.png)



![N-[2-(4-fluorophenyl)ethyl]cyclopropanamine](/img/structure/B2558755.png)




![[4-(3-Fluorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2558763.png)
![3-(2-methoxyethyl)-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2558765.png)